

Foundational Research on (S)-Ceralasertib in Gastric Cancer: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Ceralasertib, also known as AZD6738, is an investigational, orally bioavailable, and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of cellular processes that sense, signal, and repair DNA damage to maintain genomic integrity.[2] In the context of gastric cancer, a disease often characterized by genomic instability, targeting the DDR pathway with agents like Ceralasertib presents a promising therapeutic strategy.[3] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on **(S)-Ceralasertib** in gastric cancer, with a focus on its mechanism of action, synergistic potential, and predictive biomarkers.

Mechanism of Action: ATR Inhibition and Synthetic Lethality

Ceralasertib exerts its anti-tumor effects by inhibiting the kinase activity of ATR.[1] ATR is a key sensor of single-stranded DNA (ssDNA), which forms at sites of DNA damage and stalled replication forks.[2][3] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4][5] By inhibiting ATR, Ceralasertib prevents the



phosphorylation and activation of CHK1, leading to the abrogation of the G2/M cell cycle checkpoint, disruption of DNA repair, and ultimately, tumor cell apoptosis.[5]

A key therapeutic concept underpinning the use of Ceralasertib is "synthetic lethality." This occurs when the inhibition of ATR is lethal to cancer cells that have a pre-existing defect in another DDR pathway component, such as the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is primarily activated by double-strand DNA breaks. In ATM-deficient tumors, the cells become heavily reliant on the ATR pathway to repair DNA damage and survive. Inhibition of ATR in this context leads to a catastrophic level of unrepaired DNA damage and selective cancer cell death. Preclinical studies have demonstrated this synthetic lethal relationship in ATM-deficient gastric cancer cells.[6]

Preclinical Data in Gastric Cancer In Vitro Studies: Cell Line Sensitivity

The anti-proliferative activity of Ceralasertib has been evaluated in a panel of human gastric cancer cell lines. A study by Min et al. investigated the effects of AZD6738 in 14 gastric cancer cell lines and identified a range of sensitivities.[6] The ATM-deficient cell line SNU-601 was particularly sensitive to Ceralasertib, while the ATM-proficient cell line SNU-484 was resistant. [6]

Gastric Cancer Cell Line	ATM Status	IC50 (μM) of Ceralasertib (AZD6738)
SNU-601	Deficient	Sensitive (Specific value not provided in abstract)[6]
SNU-484	Proficient	Resistant (Specific value not provided in abstract)[6]
Other 12 cell lines	Variable	Heterogeneous responses[6]

Note: The specific IC50 values for all 14 cell lines were reported in the supplementary materials of the cited publication, which could not be accessed for this guide.

In Vivo Studies: Xenograft Models



The anti-tumor efficacy of Ceralasertib has been demonstrated in a gastric cancer xenograft model using the ATM-deficient SNU-601 cell line. In this model, oral administration of Ceralasertib at a dose of 50 mg/kg daily resulted in a significant suppression of tumor growth compared to the vehicle control.[6] Pathologic examination of the tumors from the treated mice revealed reduced proliferation, as indicated by Ki-67 staining, and increased apoptosis, as measured by TUNEL assay and cleaved PARP levels.

Xenograft Model	Treatment	Dosage	Tumor Growth Inhibition	Apoptosis Induction
SNU-601 (ATM-deficient)	Ceralasertib (AZD6738)	50 mg/kg daily (oral)	Significant suppression of tumor volume[6]	Increased cleaved PARP

Clinical Research: Phase II Trial in Advanced Gastric Cancer

A significant clinical investigation of Ceralasertib in gastric cancer is a Phase II, open-label, single-center, non-randomized study (NCT03780608) evaluating Ceralasertib in combination with Durvalumab, an anti-PD-L1 antibody, in patients with previously treated advanced gastric cancer.[7][8][9]

Study Design and Treatment Regimen

Patients received Ceralasertib at a dose of 240 mg twice daily on days 15-28 of a 28-day cycle, in combination with Durvalumab administered at 1500 mg on day 1 of every 4-week cycle.[7][9] The primary endpoint was the Overall Response Rate (ORR).[7][9]

Efficacy Results

Among 31 evaluable patients, the combination of Ceralasertib and Durvalumab demonstrated promising anti-tumor activity.[7][9]



Efficacy Endpoint	Result	95% Confidence Interval
Overall Response Rate (ORR)	22.6%	9.6% to 41.1%
Disease Control Rate (DCR)	58.1%	39.1% to 75.5%
Median Progression-Free Survival (PFS)	3.0 months	2.1 to 3.9 months
Median Overall Survival (OS)	6.7 months	3.8 to 9.6 months

Biomarker Analysis and Predictive Value

Exploratory biomarker analysis revealed that patients with a loss of ATM expression and/or a high proportion of a mutational signature attributable to homologous repair deficiency (sig. HRD) had a significantly longer median Progression-Free Survival (PFS) compared to those with intact ATM and low sig. HRD (5.60 vs 1.65 months).[7][9] This clinical finding strongly supports the preclinical hypothesis of synthetic lethality between ATR inhibition and ATM deficiency.

Safety and Tolerability

The combination of Ceralasertib and Durvalumab was found to have a manageable safety profile.[7][8] The most common treatment-emergent adverse events of any grade were fatigue, nausea, anorexia, anemia, and thrombocytopenia.[10] Grade 3 or higher adverse events were primarily hematologic in nature, consistent with the expected toxicities of Ceralasertib.[10]

Experimental Protocols Cell Proliferation (MTT) Assay

- Cell Seeding: Seed gastric cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
- Drug Treatment: Treat the cells with increasing concentrations of Ceralasertib (ranging from 0 to 1 μ mol/L) for 5 days.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at



37°C.

- Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the IC50 values using appropriate software (e.g., SigmaPlot).[6]

Western Blot Analysis

- Cell Lysis: Lyse treated and untreated gastric cancer cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-CHK1, CHK1, cleaved PARP, β-actin) overnight at 4°C.
 Specific antibody dilutions should be optimized as per the manufacturer's instructions.
- Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunofluorescence for RAD51 Foci



- Cell Culture and Treatment: Grow gastric cancer cells on coverslips and treat with Ceralasertib as required.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
- Blocking: Block the cells with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
- Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
- Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
- Imaging: Visualize and quantify the RAD51 foci using a fluorescence microscope.

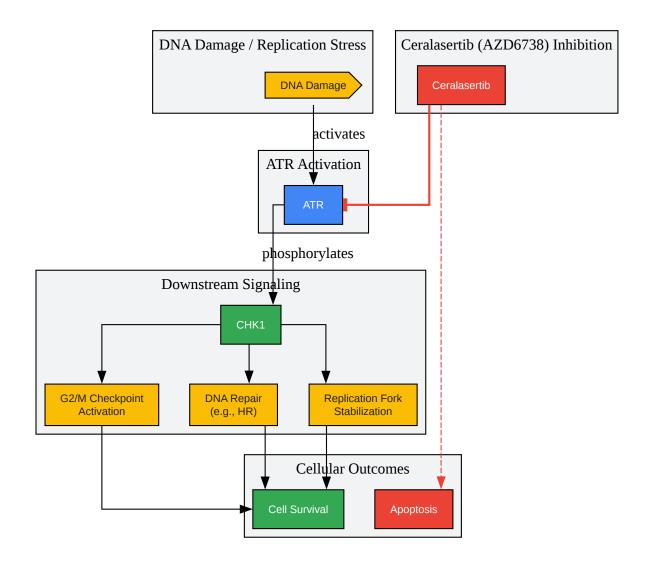
In Vivo Xenograft Study

- Cell Implantation: Subcutaneously inject ATM-deficient gastric cancer cells (e.g., SNU-601) into the flanks of immunodeficient mice (e.g., nude mice).
- Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

 [6]
- Drug Administration: Administer Ceralasertib (e.g., 50 mg/kg daily) or vehicle control orally to the respective groups.[6]
- Tumor Volume Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, including immunohistochemistry for Ki-67 and cleaved PARP.



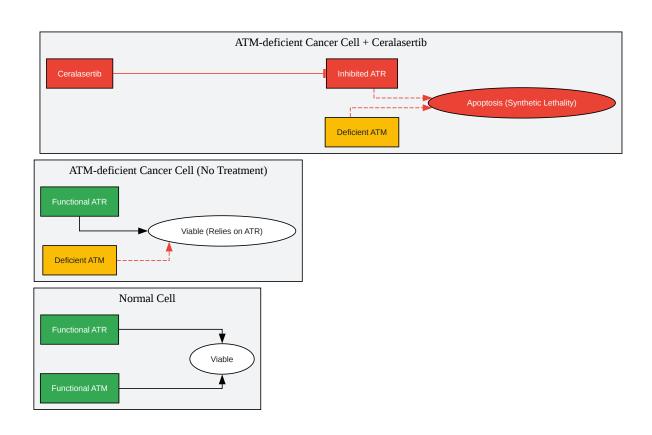
Visualizations



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Caption: Ceralasertib inhibits ATR, blocking CHK1 activation and downstream DNA repair, leading to apoptosis.

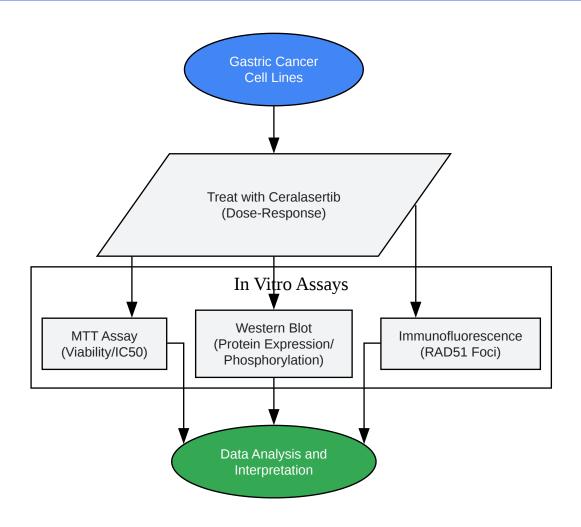




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Caption: Ceralasertib induces synthetic lethality in ATM-deficient cancer cells by inhibiting the compensatory ATR pathway.





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Caption: In vitro workflow for evaluating Ceralasertib's effects on gastric cancer cell lines.

Conclusion

The foundational research on **(S)-Ceralasertib** in gastric cancer highlights its potential as a targeted therapy, particularly in tumors with underlying DNA damage response deficiencies. The preclinical evidence for synthetic lethality in ATM-deficient models, coupled with the promising clinical activity observed in patients with ATM loss, provides a strong rationale for biomarker-driven clinical trials. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for gastric cancer. Further investigation into combination strategies and a deeper understanding of resistance mechanisms will be crucial in fully realizing the therapeutic potential of Ceralasertib.



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